molecular formula C6H13NOS2 B12971254 Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Cat. No.: B12971254
M. Wt: 179.3 g/mol
InChI Key: BFTFWQODINSSFZ-UHFFFAOYSA-N
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Description

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is a chemical compound that features a unique structure combining a tetrahydro-2H-thiopyran ring with an imino and sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the imino and sulfanone functionalities. One common method involves the use of methylamine and sulfur-containing reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a thioether.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticonvulsant activity could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is unique due to the presence of both imino and sulfanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in related compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C6H13NOS2

Molecular Weight

179.3 g/mol

IUPAC Name

imino-methyl-oxo-(thian-4-yl)-λ6-sulfane

InChI

InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3

InChI Key

BFTFWQODINSSFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCSCC1

Origin of Product

United States

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